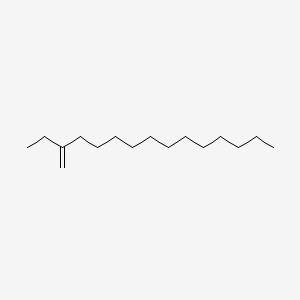
Pentadecane,3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadecane,3-methylene-: is an organic compound with the molecular formula C16H32 . It is a type of alkene, characterized by the presence of a methylene group attached to the third carbon of the pentadecane chain. This compound is part of the larger family of hydrocarbons and is known for its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentadecane,3-methylene- typically involves the alkylation of alkenes . One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of Pentadecane,3-methylene- can involve catalytic cracking of larger hydrocarbons or dehydrogenation of alkanes. These processes are carried out at high temperatures and pressures, often in the presence of catalysts such as platinum or palladium to increase the yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pentadecane,3-methylene- can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound. This is typically done under UV light or in the presence of a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
Pentadecane,3-methylene- has several applications in scientific research:
Chemistry: Used as a for the synthesis of more complex organic molecules.
Biology: Studied for its potential and interactions with biological membranes.
Medicine: Investigated for its potential use in due to its hydrophobic nature.
Industry: Utilized in the production of and due to its long hydrocarbon chain.
Mécanisme D'action
The mechanism of action of Pentadecane,3-methylene- involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is primarily due to the presence of the methylene group, which can participate in addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Pentadecane: A saturated hydrocarbon with the formula .
Hexadecane: Another saturated hydrocarbon with the formula .
3-Methylpentadecane: A branched alkane with the formula .
Uniqueness: Pentadecane,3-methylene- is unique due to the presence of the methylene group, which imparts different chemical reactivity compared to its saturated counterparts
Propriétés
Numéro CAS |
56919-55-2 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
3-methylidenepentadecane |
InChI |
InChI=1S/C16H32/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2/h3-15H2,1-2H3 |
Clé InChI |
QHSRAQJUNKPXRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


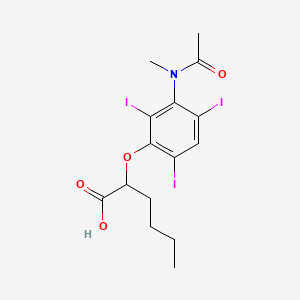
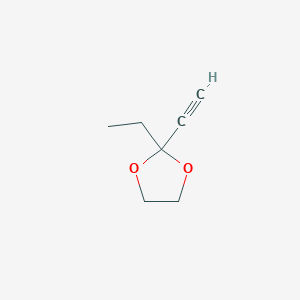
![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)

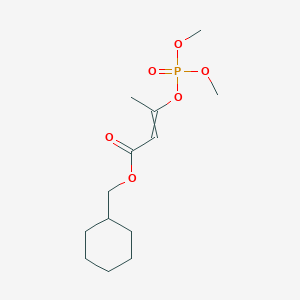
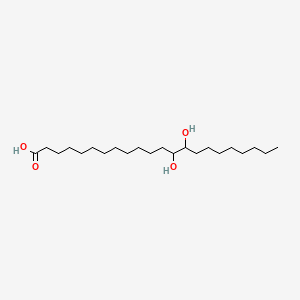

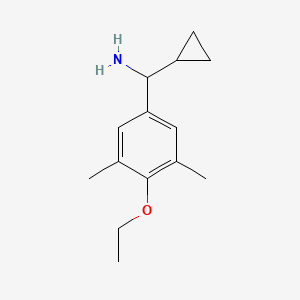
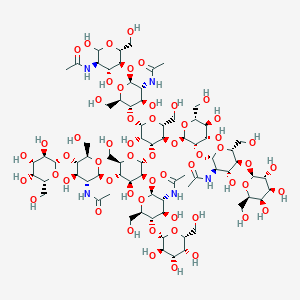

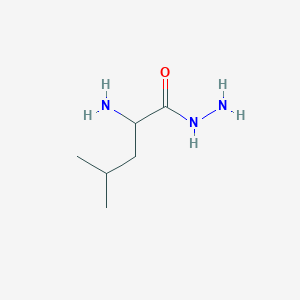
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

